molecular formula C10H12O4 B021609 Methyl 2,4-dihydroxy-3,6-dimethylbenzoate CAS No. 4707-47-5

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Cat. No.: B021609
CAS No.: 4707-47-5
M. Wt: 196.20 g/mol
InChI Key: UUQHKWMIDYRWHH-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. For instance, the compound is stable at pH 1–9 , suggesting that it can remain active in a variety of physiological conditions. Additionally, it should be stored below +30°C to maintain its stability.

Preparation Methods

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be synthesized through several methods:

Chemical Reactions Analysis

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, due to the presence of hydroxyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nitrating agents like nitric acid for nitration.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields quinones, while nitration produces nitro derivatives.

Properties

IUPAC Name

methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQHKWMIDYRWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041653
Record name Methyl 3-methylorsellinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4707-47-5
Record name Atraric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Atraric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-methylorsellinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.902
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Record name METHYL 3-METHYLORSELLINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: * Molecular Formula: C10H12O4 [, , , ]* Molecular Weight: 196.20 g/mol [, , , ]

  • Two hydroxyl groups, one involved in strong intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. [, ]
  • A methyl ester group. [, ]
  • Two methyl groups attached to the aromatic ring. [, ]

ANone: This compound is a secondary metabolite found in various organisms, including:

  • Lichens: It is a characteristic component of lichens like Parmotrema melanothrix, Stereocaulon halei, Parmotrema mesotropum, and Cetraria islandica. [, , , ]
  • Plants: It has been isolated from the roots of plants such as Dianella revoluta, Stypandra grandis, and Phormium cookianum. [, ]
  • Liverworts: It is present in the liverwort species Bazzania sp. []
  • Fungi: It has been found in the grass pathogenic fungus Leptosphaeria herpotrichoides and fresh wild mushrooms. [, ]

ANone: X-ray crystallography studies reveal that:

  • The molecule exists in a planar conformation due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. [, , ]
  • In the crystal lattice, the molecules are arranged in sheets held together by intermolecular hydrogen bonds. []
  • Low-temperature analysis reveals minor structural differences compared to room temperature, likely due to crystal packing variations around the hydroxyl and ester groups. []

ANone: Yes, research suggests various potential bioactivities:

  • Antifungal Activity: It shows antifungal activity against Candida albicans. []
  • α-Glucosidase Inhibitory Activity: It exhibits α-glucosidase inhibitory activity, potentially helpful in managing blood sugar levels. []
  • Glucose Uptake Stimulation: It may stimulate glucose uptake in muscle cells, contributing to glucose homeostasis. []
  • Estrogenic Activity: Studies suggest it can activate estrogen receptors, although its potency is significantly lower than 17β-estradiol. []
  • Hydroxyl Groups: The presence and position of hydroxyl groups likely play a crucial role in its activities. For example, the intramolecular hydrogen bonding between the carbonyl and ortho-hydroxyl group influences its conformation and potentially its binding to biological targets. []
  • Ester Group: The methyl ester group may contribute to its pharmacological properties. Modifications to this group could alter its activity and bioavailability. []

ANone: Yes, computational studies have been conducted:

  • Molecular Docking: Studies have docked Methyl 2,4-dihydroxy-3,6-dimethylbenzoate with the ACE2 protein, a target for COVID-19 treatment. Results indicate binding interactions with the protein. []
  • Druglikeness Prediction: Computational tools have been used to assess its drug-likeness properties. []

ANone: Various analytical methods have been employed for its isolation, characterization, and quantification:

  • Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are used for isolation and purification. [, ]
  • Spectroscopy: NMR (Nuclear Magnetic Resonance), IR (Infrared), UV (Ultraviolet), and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity. [, , , , , , , , , ]
  • Crystallography: X-ray crystallography has been used to determine its crystal structure and understand its molecular interactions. [, , ]
  • Bioassays: Various in vitro assays are used to evaluate its biological activities, such as antifungal assays and α-glucosidase inhibition assays. [, ]

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